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The phase Ib, open-label, multicenter study (NCT02590952) evaluated Epitinib (HMPL-813), an EGFR TKI

designed for optimal blood-brain barrier penetration, in patients with EGFR-mutant advanced NSCLC and

brain metastases [1] [2].

Table 1: Key Trial Design Elements [1]

Element Description

ClinicalTrials.gov ID NCT02590952

Phase Ib

Study Type Interventional (Clinical Trial)

Study Design Open-label, multicenter, dose-expansion

Primary Endpoint Safety and tolerability

Key Secondary
Endpoints

Objective Response Rate (ORR), Duration of Response (DoR), Progression-

Free Survival (PFS)

Treatment Epitinib administered orally at 120 mg (n=30) or 160 mg (n=42) once daily

until disease progression or intolerance

Table 2: Patient Demographics and Baseline Characteristics (Full Analysis Set, n=72) [1]
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Characteristic Details

Number of Patients 72

Median Age (Range) 57.0 years (31-70)

Sex (Female/Male) 44 (61.1%) / 28 (38.9%)

EGFR Mutation Status All positive (Exon 19 deletion: 59.7%; L858R: 37.5%; Other: 2.8%)

History of Brain Radiotherapy 29 (40.3%)

Previous EGFR TKI Treatment 33 (45.8%)

Methodology and Experimental Protocols

Patient Population: The trial enrolled adults (aged 18-70) with histologically/cytologically confirmed
advanced EGFR-mutant NSCLC and brain metastases confirmed by enhanced CT or MRI [1].

Treatment Protocol: Patients received continuous once-daily oral doses of Epitinib (120 mg or 160
mg) in 28-day cycles [1].

Assessment Protocols:
Tumor Response: Assessed according to RECIST 1.1. Intracranial and extracranial lesions

were evaluated via enhanced CT or MRI scans [1].
Safety Assessment: Monitored throughout the study, included tracking adverse events (AEs),

serious AEs, laboratory parameters, and physical examinations [1].

Efficacy and Safety Results

The following tables summarize the key efficacy and safety outcomes from the trial.

Table 3: Summary of Efficacy Outcomes [1]

Efficacy Parameter 120 mg Group (n=28) 160 mg Group (n=42)

Objective Response Rate (ORR) 53.6% 40.5%
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Efficacy Parameter 120 mg Group (n=28) 160 mg Group (n=42)

Disease Control Rate (DCR) 85.7% 81.0%

Median Duration of Response (DoR) 7.40 months 9.10 months

Median Progression-Free Survival (PFS) 7.40 months 7.40 months

Table 4: Safety Profile: Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients

[3] [1]

Adverse Event 120 mg Group (n=30) 160 mg Group (n=42)

Any TRAE 100% 100%

Grade ≥3 TRAE 43.3% 50.0%

Skin Rash 86.7% 88.1%

Elevated ALT 46.7% 50.0%

Elevated AST 43.3% 45.2%

Hyper-pigmentation 36.7% 35.7%

Diarrhea 26.7% 28.6%

Mechanisms and Pathways

Epitinib is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor. Its key differentiating

design feature is the optimization for effective penetration of the blood-brain barrier (BBB), a known

limitation of earlier-generation EGFR TKIs [1]. Preclinical studies in tumor-bearing mice demonstrated

higher drug concentrations in brain and tumor tissue than in plasma, suggesting adequate BBB penetration

and potential antitumor effects on both extracranial and intracerebral lesions [1].
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The diagram below illustrates the proposed mechanism of action for Epitinib in targeting EGFR-mutant

NSCLC cells in the brain.
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Epitinib inhibits constitutively active EGFR signaling in brain metastases by penetrating the BBB.

Conclusion and Clinical Implications

The phase Ib study of Epitinib (NCT02590952) demonstrated that it is a well-tolerated and clinically

active agent in EGFR-mutant NSCLC patients with brain metastases [3] [1]. The safety profile was

consistent with other EGFR TKIs, and the efficacy was promising across both tested doses. Based on a

comprehensive benefit-risk assessment, the study investigators concluded that 160 mg once daily could be

the recommended phase 2 dose (RP2D) for future studies [3] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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